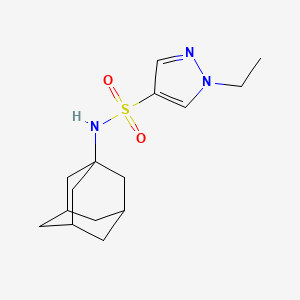![molecular formula C18H14BrF2N7S B10937085 4-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10937085.png)
4-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a synthetic organic compound with a complex structure It features multiple functional groups, including bromine, difluoromethyl, and pyrazole, as well as a tetracyclic core containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The difluoromethyl and bromine substituents are introduced through halogenation and fluorination reactions, respectively. The tetracyclic core is constructed through a series of cyclization reactions, involving the formation of carbon-nitrogen and carbon-sulfur bonds.
Reaction Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or reagents like Lewis acids or bases. Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used to dissolve the reactants and facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient production, and implementing purification techniques such as chromatography or crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, and cyclization can create new ring structures.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may have potential as a pharmaceutical agent. Its multiple functional groups and complex structure could interact with biological targets, leading to therapeutic effects.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its interactions with enzymes, receptors, or other molecular targets could result in beneficial effects for treating diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could bind to enzymes and inhibit their activity, interact with receptors to modulate signaling pathways, or form complexes with other molecules to exert its effects. The detailed mechanism would require experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(difluoromethyl)-5-methylpyrazole: A simpler compound with a similar pyrazole ring and substituents.
11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: A compound with a similar tetracyclic core structure.
Uniqueness
The uniqueness of “4-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” lies in its combination of multiple functional groups and complex structure
Properties
Molecular Formula |
C18H14BrF2N7S |
|---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
4-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C18H14BrF2N7S/c1-7-4-8(2)23-18-11(7)13-15(29-18)17-24-10(25-28(17)6-22-13)5-27-9(3)12(19)14(26-27)16(20)21/h4,6,16H,5H2,1-3H3 |
InChI Key |
XFEIKIJFJNCPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CN5C(=C(C(=N5)C(F)F)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10937007.png)
![N-(2-acetylphenyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937015.png)
![N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10937029.png)
![1-benzyl-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937035.png)
![4-{[(E)-{3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10937043.png)
![1-benzyl-N-(2-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937053.png)

![2,5-dichloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10937071.png)
![4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10937075.png)
![3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937083.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10937091.png)
![2-[({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937093.png)

![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(4-propylphenyl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937099.png)
